Kendomycin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

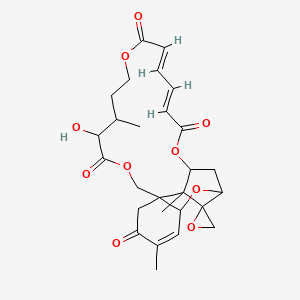

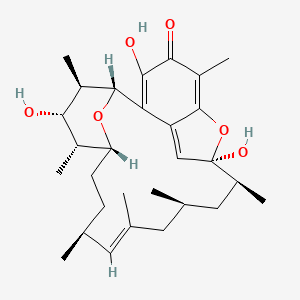

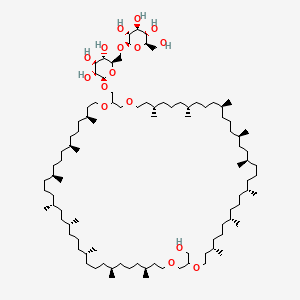

Kendomycin is a small-molecule natural product that has gained significant attention due to reported cytotoxicity against pathogenic bacteria and fungi as well as a number of cancer cell lines . It is an anticancer macrolide first isolated from Streptomyces violaceoruber . It has potent activity as an endothelin receptor antagonist and anti-osteoporosis agent .

Synthesis Analysis

The total synthesis of this compound has been accomplished by several groups, with the first total synthesis achieved by Lee and Yuan in 2004 . The synthesis involves building up the macrolide from four main fragments, resulting in a nicely convergent synthesis . The isolated double-bond is produced via a RCM step, completing the macrocycle .Molecular Structure Analysis

The structure of this compound was elucidated using NMR spectroscopy . The biosynthetic gene cluster was identified by sequencing the genome of Streptomyces sp. Cl 58-27 and conducting a detailed analysis of secondary metabolism gene clusters using bioinformatic tools .Chemical Reactions Analysis

This compound induces cellular responses indicative of cation stress comparable to the effects of established iron chelators . Addition of excess iron and copper attenuated this compound cytotoxicity in bacteria, yeast, and mammalian cells .Physical And Chemical Properties Analysis

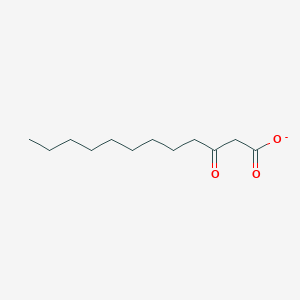

This compound has a molecular weight of 486.64 g/mol . It appears as a yellow powder and is soluble in DMSO and methanol .Applications De Recherche Scientifique

Antibacterial Mechanism

Kendomycin shows potent antibacterial activity against Gram-negative and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its antibacterial mechanism appears bacteriostatic, affecting numerous proteins and genes in central metabolic pathways, cell division, and stress response in bacteria. This compound-treated cells display altered septum formation during cell division (Elnakady et al., 2016).

Biosynthesis Pathway

This compound's biosynthesis involves a mixed type I/type III polyketide synthase pathway. This pathway is responsible for the unique macrocyclic scaffold formation in this compound, which is unprecedented among ansa compounds. Understanding this pathway is crucial for the potential production of novel derivatives through genetic engineering (Wenzel et al., 2008).

Synthesis and Structural Studies

The synthesis of this compound, including its unique macrocyclic structure, has been a subject of extensive research. Various strategies, such as the macroglycosidation approach and Petasis-Ferrier rearrangement, have been developed to synthesize this compound and its analogues. These studies contribute to understanding its structural complexity and potential for creating new derivatives with enhanced biological activities (Yuan et al., 2004).

Cytotoxicity and Mode of Action

This compound exhibits strong cytotoxic effects against multiple human tumor cell lines. Its cytotoxic mechanism involves inducing apoptosis in tumor cells and inhibiting proteasome activity. This makes this compound a potential candidate for cancer therapy research (Elnakady et al., 2007).

Cation Chelation and Broad-Spectrum Cytotoxicity

This compound’s cytotoxicity against bacteria, fungi, and mammalian cells is attributed to its ability to chelate cations. This property may underlie its broad-spectrum polypharmacology, making it a valuable compound for studying cation stress in various organisms (Tranter et al., 2020).

Safety and Hazards

Propriétés

| 59785-91-0 | |

Formule moléculaire |

C32H61N13O9 |

Poids moléculaire |

771.9 g/mol |

Nom IUPAC |

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |

InChI |

InChI=1S/C32H61N13O9/c1-15(2)13-19(33)25(48)42-21(10-8-12-39-32(36)37)27(50)43-20(9-7-11-38-31(34)35)26(49)40-17(5)24(47)44-22(14-46)28(51)45-23(16(3)4)29(52)41-18(6)30(53)54/h15-23,46H,7-14,33H2,1-6H3,(H,40,49)(H,41,52)(H,42,48)(H,43,50)(H,44,47)(H,45,51)(H,53,54)(H4,34,35,38)(H4,36,37,39) |

Clé InChI |

PPBZOEOSJVJLRX-UHFFFAOYSA-N |

SMILES isomérique |

C[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C3=C(C(=O)C(=C4C3=C[C@@](O4)([C@H](C[C@@H](C/C(=C1)/C)C)C)O)C)O)C)O)C |

SMILES |

CC1CCC2C(C(C(C(O2)C3=C(C(=O)C(=C4C3=CC(O4)(C(CC(CC(=C1)C)C)C)O)C)O)C)O)C |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)N |

Synonymes |

kendomycin TAN 2162 TAN-2162 TAN2162 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)

](/img/structure/B1238195.png)